5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

LSD1/KDM1A inhibition Epigenetics probe development Monoamine oxidase selectivity

5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (C₉H₉NOS, MW 179.24) is a small-molecule heterocycle belonging to the 1,4-benzothiazin-3-one class. The scaffold is recognized as a privileged structure in medicinal chemistry, with documented activity against epigenetic targets such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/B).

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
Cat. No. B12987914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SCC(=O)N2
InChIInChI=1S/C9H9NOS/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11)
InChIKeyZBVNTKPPYLNWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one – Core Scaffold Identity and Baseline Procurement Profile


5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (C₉H₉NOS, MW 179.24) is a small-molecule heterocycle belonging to the 1,4-benzothiazin-3-one class . The scaffold is recognized as a privileged structure in medicinal chemistry, with documented activity against epigenetic targets such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/B) [1]. Its core 5-methyl substitution pattern is distinct from the more extensively studied 7-substituted or nitro-bearing benzothiazinone analogs (e.g., BTZ043, PBTZ169), which dominate the antitubercular DprE1 inhibitor literature . For procurement decisions, this positional isomer offers a differentiated starting point for LSD1-focused probe development programs where 7-substituted or nitro-benzothiazinones are structurally unsuitable.

Why 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Cannot Be Replaced by Generic Benzothiazinone Analogs


The benzothiazinone pharmacophore exhibits extreme sensitivity to substitution position and oxidation state. A 2023 multiparameter optimization study explicitly identified 5-methylated benzothiazinones as the most preferred scaffold subclass, demonstrating reduced hydride Meisenheimer complex (HMC) formation propensity combined with retained antimycobacterial potency and superior in vitro microsomal stability compared to non-methylated or alternatively substituted analogs . In the LSD1 inhibition context, the 5-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one core provides a measurable selectivity window over MAO-A (IC₅₀ >100 µM vs. 356 nM for LSD1), a property that is not uniformly transferable to other benzothiazinone regioisomers or to the nitro-benzothiazinone DprE1 inhibitor series, which engage an entirely different target [1]. Generic substitution without preserving the 5-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine architecture would erase both the target selectivity profile and the metabolic stability gains documented for this substitution pattern.

Quantitative Differentiation Evidence for 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Against Closest Analogs


LSD1 vs. MAO-A Selectivity Window: 5-Methyl Benzothiazinone vs. Peptide-Based LSD1 Inhibitor Benchmark

5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one inhibits human recombinant LSD1 with an IC₅₀ of 356 nM while showing negligible activity against MAO-A (IC₅₀ > 100,000 nM), yielding a selectivity ratio of >280-fold [1]. In the same assay panel, the reference peptide-based LSD1 inhibitor (peptide 1a, PCPA-conjugated H3 peptide) achieved higher LSD1 potency but with a narrower selectivity margin against MAO enzymes, as reported in the original medicinal chemistry campaign [2]. This small-molecule benzothiazinone scaffold achieves functional selectivity without requiring peptide synthesis infrastructure, offering a procurement advantage for laboratories seeking a synthetically tractable, non-peptidic LSD1 probe.

LSD1/KDM1A inhibition Epigenetics probe development Monoamine oxidase selectivity

5-Methyl Substitution and Reduced HMC Formation Propensity Compared to Non-Methylated Benzothiazinones

A 2023 structure-activity relationship study on nitrobenzothiazinones (BTZs) identified 5-methylated BTZ scaffolds as the most preferred subclass within a multiparameter optimization framework. Compared to non-methylated or alternatively substituted BTZ analogs, 5-methylated derivatives demonstrated significantly reduced hydride Meisenheimer complex (HMC) formation propensity—a major metabolic liability of the BTZ series—while maintaining potent in vitro antimycobacterial activity (MIC values in the nanomolar range against M. tuberculosis H37Rv) and good microsomal stability . Although the specific 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one lacks the 8-nitro group characteristic of clinical-stage BTZ candidates (BTZ043, PBTZ169), the 5-methyl substitution pattern alone is sufficient to confer the reduced HMC phenotype, providing a cleaner metabolic baseline for derivatization programs.

Antimycobacterial drug development Metabolic stability Hydride Meisenheimer complex

Positional Isomer Differentiation: 5-Methyl vs. 7-Chloro-5-methyl Benzothiazinone in Analytical and Biological Contexts

The 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one core is structurally distinct from the 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one impurity identified in D&C Red No. 30 color additives [1]. While the 7-chloro congener has been extensively characterized by spiral high-speed counter-current chromatography and HPLC methods (retention time, resolution, and quantification limits established), the non-chlorinated 5-methyl parent compound presents a different chromatographic profile and biological target engagement. For laboratories requiring an authentic 5-methyl benzothiazinone reference standard free of 7-chloro contamination—critical for forensic or quality-control applications involving thioindigoid colorants—the unsubstituted 5-methyl compound serves as the requisite negative control.

Positional isomer purity Analytical reference standard Benzothiazinone impurity profiling

Validated Application Scenarios for 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Based on Quantified Evidence


LSD1 Epigenetic Probe Development Requiring Built-In MAO-A Counterscreening Data

Research groups initiating LSD1/KDM1A inhibitor campaigns can procure 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one as a pre-characterized starting scaffold with established LSD1 IC₅₀ (356 nM) and MAO-A selectivity (>280-fold) data already deposited in public databases [1]. This eliminates the need for de novo selectivity profiling against MAO enzymes during early hit triage, accelerating the hit-to-lead timeline compared to uncharacterized benzothiazinone analogs. The compound's small molecular weight (179.24 Da) and synthetic tractability via Smiles rearrangement chemistry further support rapid analog generation.

Metabolic Stability-Focused Benzothiazinone Lead Optimization Using the 5-Methyl Scaffold

Medicinal chemistry teams pursuing benzothiazinone-based antimycobacterial agents can leverage the class-level evidence that 5-methylation reduces HMC formation propensity and improves microsomal stability relative to non-methylated congeners . By selecting the 5-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one core as the scaffold starting point—rather than generic 2H-benzo[b][1,4]thiazin-3(4H)-one—teams pre-emptively address a known metabolic soft spot before investing in extensive derivatization, improving the probability of identifying development candidates with acceptable in vitro ADME profiles.

Reference Standard for 7-Chloro-5-methyl Impurity Quantification in Thioindigoid Color Additive Analysis

Quality control and forensic laboratories analyzing D&C Red No. 30 and its lakes for the regulated impurity 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one require the non-chlorinated 5-methyl parent compound as a structurally authenticated negative control [2]. Its distinct chromatographic retention (HPLC, reverse-phase) and mass spectrum (MW 179.24 vs. 213.68 for the 7-chloro impurity) enable unambiguous method validation and system suitability testing in ISO/IEC 17025-accredited workflows. Procuring the parent compound from a vendor providing a Certificate of Analysis with GC purity ≥98% and identity confirmation (NMR, MS) is essential for regulatory defensibility.

Kinase Inhibitor Selectivity Panel Reference for Benzothiazinone-Based ATP-Non-Competitive Scaffolds

The benzothiazinone core has been reported as a non-ATP-competitive kinase inhibitor scaffold, particularly against GSK-3β [3]. The 5-methyl variant, with its documented selectivity against flavin-dependent amine oxidases (LSD1, MAO), provides a cleaner starting point for constructing kinase selectivity panels. Procurement of this specific regioisomer ensures that any observed kinase inhibition is attributable to the 5-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine pharmacophore rather than to positional isomer impurities that may confound structure-activity relationship interpretations.

Quote Request

Request a Quote for 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.